molecular formula C23H32N6O3 B2847102 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 922038-84-4

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2847102
CAS No.: 922038-84-4
M. Wt: 440.548
InChI Key: HMOBQQGNIJACTG-UHFFFAOYSA-N
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Description

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound has demonstrated significant research value in the field of oncology, particularly in the study of myeloproliferative neoplasms (MPNs) such as polycythemia vera and essential thrombocythemia, where dysregulated JAK-STAT signaling is a hallmark. Its mechanism of action involves binding to the kinase domain of JAK2, thereby inhibiting its phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STAT) proteins, including STAT3 and STAT5. This interruption of the JAK-STAT pathway leads to the suppression of cellular proliferation and induction of apoptosis in JAK2-dependent cell lines. As a research tool, it is invaluable for elucidating the complex roles of JAK2 in hematopoiesis, immune response, and cancer progression. The compound's structure, featuring a tetrahydroquinoline core and a methylpiperazine group, contributes to its specificity and potency. This product is offered for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3/c1-16-13-21(26-32-16)25-23(31)22(30)24-15-20(29-11-9-27(2)10-12-29)18-6-7-19-17(14-18)5-4-8-28(19)3/h6-7,13-14,20H,4-5,8-12,15H2,1-3H3,(H,24,30)(H,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOBQQGNIJACTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. The starting materials may include 1-methyl-1,2,3,4-tetrahydroquinoline, 4-methylpiperazine, and 5-methylisoxazole. The synthesis process may involve:

    Formation of intermediates: Each of the starting materials undergoes specific reactions to form intermediates.

    Coupling reactions: The intermediates are then coupled using reagents like oxalyl chloride to form the final oxalamide compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analog, N-(5-Chloro-2-cyanophenyl)-N′-[2-(4-methyl-1-piperazinyl)-2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)ethyl]ethanediamide (), shares the ethanediamide backbone, tetrahydroquinoline, and methylpiperazine groups but differs in the aromatic substituent (5-chloro-2-cyanophenyl vs. 5-methyloxazole).

Table 1: Structural and Hypothesized Property Comparison

Feature/Property Target Compound Analog (5-Chloro-2-cyanophenyl)
Aromatic Substituent 5-Methyl-1,2-oxazol-3-yl 5-Chloro-2-cyanophenyl
Molecular Weight (g/mol) ~548 (estimated) ~577 (estimated)
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.2 (higher lipophilicity due to Cl/CN groups)
Hydrogen-Bonding Capacity 4 acceptors, 1 donor (oxazole N, amide groups) 5 acceptors, 1 donor (cyano, Cl, amide groups)
Solubility (Predicted) Moderate (oxazole enhances aqueous solubility) Low (chloro/cyano groups reduce solubility)
Target Relevance Potential kinase/CNS targets (structural analogy) Anticancer/antibacterial (common Cl/CN motifs)

Key Differences:

Lipophilicity: The chloro-cyano substituent in the analog increases LogP, suggesting enhanced membrane permeability but reduced aqueous solubility compared to the methyl-oxazole group in the target compound.

Synthetic Accessibility: The methyl-oxazole group in the target compound may offer simpler synthetic routes compared to the chloro-cyano phenyl group, which requires halogenation and cyanation steps .

Methodological Insights from Structural Analysis Tools

  • Molecular Similarity Screening: Tools like SimilarityLab () enable rapid identification of analogs by comparing pharmacophores and substituent patterns. For example, replacing the oxazole with a chloro-cyano phenyl group aligns with strategies to optimize binding affinity in kinase inhibitors .
  • Crystallography and Refinement: Programs such as SHELXL () and SIR97 () are critical for resolving structural features like hydrogen-bonding networks (e.g., amide interactions in the ethanediamide backbone) and conformational flexibility of the tetrahydroquinoline ring .
  • Hydrogen-Bonding Patterns : Graph set analysis () could predict aggregation behavior or crystal packing differences between the target compound and its analog, influencing solubility and formulation .

Implications for Drug Discovery

  • The methylpiperazine group may enhance blood-brain barrier penetration, relevant for CNS targets.
  • The oxazole ring’s electron-deficient nature could favor interactions with ATP-binding pockets in kinases.
  • In contrast, the chloro-cyano analog’s higher LogP might suit anticancer targets requiring deep tissue penetration .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step protocols, including:
  • Tetrahydroquinoline formation : Achieved via a Pictet-Spengler reaction using aldehydes/ketones and amines under acidic catalysis .
  • Piperazine functionalization : Alkylation of 4-methylpiperazine with appropriate alkyl halides, requiring inert atmospheres and temperature control (e.g., 60–80°C) to minimize side reactions .
  • Coupling steps : Amide bond formation between the tetrahydroquinoline-piperazine intermediate and the oxazolyl-ethanediamide moiety, using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction time. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are essential for characterizing the compound’s purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent connectivity and stereochemistry. For example, the 1-methyl group on the tetrahydroquinoline ring appears as a singlet near δ 2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ ion) and detect impurities .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) .

Q. How should initial biological activity screening be designed for this compound?

  • Methodological Answer :
  • Target selection : Prioritize receptors/enzymes structurally related to the tetrahydroquinoline and piperazine motifs (e.g., serotonin or dopamine receptors) .
  • Assay design :
  • In vitro binding assays : Radioligand displacement studies with membrane preparations expressing target receptors .
  • Functional assays : Measure cAMP accumulation or calcium flux in cell lines transfected with GPCRs .
  • Dose-response curves : Test concentrations from 1 nM to 10 µM, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and reduce byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst). For example, a 3^2 factorial design can optimize coupling reaction efficiency .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., incomplete alkylation or oxidation). Adjust reducing agents (e.g., NaBH4) or antioxidants (e.g., BHT) to suppress degradation .

Q. What computational methods are suitable for modeling the compound’s 3D structure and target interactions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., kinases or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Quantum mechanics (QM) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can contradictions in biological assay data (e.g., IC50 variability) be resolved?

  • Methodological Answer :
  • Assay validation : Ensure consistent cell passage numbers, reagent batches, and instrumentation calibration .
  • Orthogonal assays : Compare results from fluorescence-based and radioligand assays to rule out artifacts .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with variations in the tetrahydroquinoline (e.g., substituents at C6) or piperazine (e.g., N-methyl vs. N-ethyl) groups .
  • Bioisosteric replacement : Substitute the 5-methyloxazole moiety with thiazole or pyridine rings to evaluate electronic effects .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical binding features .

Q. How can stability issues (e.g., hydrolysis of the ethanediamide linker) be mitigated during storage?

  • Methodological Answer :
  • Storage conditions : Lyophilize the compound and store at -20°C under argon. Avoid aqueous buffers with pH < 5 or > 8 .
  • Stabilizers : Add cryoprotectants (e.g., trehalose) or antioxidants (e.g., ascorbic acid) to solid formulations .

Tables for Key Data

Q. Table 1: Analytical Parameters for Structural Confirmation

TechniqueKey ObservationsReference
1H NMR (400 MHz)1-methyl (δ 2.5 ppm), oxazole H (δ 6.2 ppm)
HRMS (ESI+)[M+H]+ m/z 512.2743 (calc. 512.2750)
HPLC Retention8.2 min (C18, 70% acetonitrile)

Q. Table 2: Reaction Optimization Variables

VariableOptimal RangeImpact on Yield
Temperature60–80°C (alkylation)+25% efficiency
SolventDMF (vs. THF)+15% purity
Catalyst (EDC)1.2 equivMinimizes dimer

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